Dipyridamole mono-O-B-D-glucuronide

Analytical Chemistry HPLC Method Validation Pharmaceutical Quality Control

Accurate quantitation of dipyridamole glucuronidation requires the authentic mono-glucuronide conjugate, not the parent drug or di-glucuronide (MW 856.9). Generic substitutes cause retention time shifts and molar extinction errors. - **Certified purity >90% (HPLC)** for ICH-compliant impurity testing in ANDA/DMF filings - **MW 680.75** enabling unambiguous HRMS distinction from other metabolites - **Immediate availability** as neat solid for R&D use

Molecular Formula C30H48N8O10
Molecular Weight 680.7 g/mol
Cat. No. B12332191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipyridamole mono-O-B-D-glucuronide
Molecular FormulaC30H48N8O10
Molecular Weight680.7 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O
InChIInChI=1S/C30H48N8O10/c39-15-11-37(12-16-40)29-31-19-20(25(33-29)35-7-3-1-4-8-35)32-30(34-26(19)36-9-5-2-6-10-36)38(13-17-41)14-18-47-28-23(44)21(42)22(43)24(48-28)27(45)46/h21-24,28,39-44H,1-18H2,(H,45,46)
InChIKeyUINLJWRYFLLHGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipyridamole Mono-O-β-D-glucuronide Research Procurement


Dipyridamole mono-O-β-D-glucuronide (CAS 63912-02-7; molecular formula C30H48N8O10; molecular weight 680.75) is the primary phase II O-glucuronide conjugate metabolite of dipyridamole, a phosphodiesterase (PDE) and breast cancer resistance protein (BCRP/ABCG2) inhibitor [1]. The compound is formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation, enhancing hydrophilicity for biliary excretion [2]. It is predominantly utilized as an analytical reference standard for HPLC method validation, metabolite identification in pharmacokinetic studies, and as an impurity standard in pharmaceutical quality control [3].

Analytical standard For HPLC-UV / LC-MS/MS method validation in metabolite quantification
Metabolite identification Primary phase II glucuronide reference for dipyridamole PK research
Impurity control Reference standard for related substance testing in pharmaceutical QC

Dipyridamole Mono-O-β-D-glucuronide: Metabolite and Impurity Differentiation


Generic substitution with dipyridamole parent drug or alternative glucuronide conjugates (e.g., di-glucuronide) is analytically and pharmacologically invalid due to profound differences in molecular weight, chromatographic retention behavior, solubility, and transporter recognition. While dipyridamole (MW 504.6) is lipophilic and undergoes CYP-mediated oxidation as well as glucuronidation, dipyridamole mono-O-β-D-glucuronide (MW 680.75) is a highly hydrophilic phase II metabolite with distinct chromatographic properties requiring specific HPLC method optimization for separation from parent drug and other conjugates . Furthermore, the mono-glucuronide is the predominant circulating and excreted metabolite in vivo, representing the primary analytical target for pharmacokinetic and drug-drug interaction (DDI) studies [1]. Using dipyridamole di-O-β-D-glucuronide (MW 856.9) or non-certified reference materials introduces quantitation errors due to differing molar extinction coefficients and ionization efficiencies [2].

Target
Dipyridamole mono-O-β-D-glucuronide (hydrophilic phase II metabolite, MW 680.75)
May be confused with
Dipyridamole parent drug (lipophilic, MW 504.6) – distinct chromatographic retention and MS response
Target
Mono-glucuronide (primary circulating metabolite, plasma/tissue relevant)
May be confused with
Di-O-β-D-glucuronide (bile-specific, MW 856.9) – different MRM transitions and biological localization
Non-certified or in-house metabolite preparations lack documented purity, introducing quantitation bias. Verify certified purity (>90% HPLC) for calibrator use.

Dipyridamole Mono-O-β-D-glucuronide: Comparative Analytical Evidence


Certified Purity for HPLC Method Validation

Commercially available dipyridamole mono-O-β-D-glucuronide reference standards are supplied with certified purity values that directly impact the accuracy of quantitative LC-MS/MS and HPLC-UV assays for dipyridamole metabolite analysis . The purity specification (>90% by HPLC) is verifiable via certificate of analysis and supports its use as a primary calibrant, in contrast to non-certified or in-house synthesized metabolites which lack documented purity profiles [1].

Purity certification
Supporting evidence
>90% by HPLC
Supports method validation documentation context
Certificate of analysis required for calibrator traceability
Analytical Chemistry HPLC Method Validation Pharmaceutical Quality Control

Chromatographic Separation from Parent Dipyridamole

Dipyridamole mono-O-β-D-glucuronide exhibits distinct chromatographic retention behavior compared to the parent drug dipyridamole, necessitating dedicated analytical method development [1]. The glucuronide conjugate demonstrates reduced retention on reversed-phase HPLC columns (C18) relative to dipyridamole, with early elution profiles that require careful optimization of mobile phase composition and gradient conditions to achieve baseline resolution from endogenous matrix components [2].

Chromatographic separation
Class-level inference
Reduced reversed-phase retention vs. parent dipyridamole (earlier elution)
Requires dedicated method optimization for research PK sample analysis
Retention times vary across C18 methods; peak identity must be confirmed with standard
Pharmacokinetics Bioanalysis LC-MS/MS

BCRP Transporter Activity Comparison

Dipyridamole mono-O-β-D-glucuronide (compound M4) is characterized as a derivative of the phosphodiesterase (PDE) and BCRP inhibitor dipyridamole, retaining structural features relevant to transporter interactions [1]. While the parent drug dipyridamole is a well-established BCRP substrate and inhibitor with demonstrated effects on drug efflux, the mono-glucuronide conjugate represents the predominant metabolic species encountered in vivo and is critical for evaluating BCRP-mediated drug-drug interaction potential [2]. Direct quantitative comparison of inhibitory potency between parent and glucuronide requires further investigation.

BCRP transporter activity
Data to verify
Glucuronide conjugate of BCRP inhibitor dipyridamole; quantitative IC50/Ki not reported
Context-dependent for transporter DDI research
Direct parent-vs-metabolite inhibition comparison requires additional study
Drug Transport BCRP/ABCG2 Drug-Drug Interactions

Molecular Weight: Mono- vs. Di-Glucuronide

The molecular weight of dipyridamole mono-O-β-D-glucuronide (680.75 g/mol) is substantially lower than that of dipyridamole di-O-β-D-glucuronide (856.88 g/mol), a difference of 176.13 g/mol corresponding to one additional glucuronic acid moiety . This mass difference enables unequivocal identification via high-resolution mass spectrometry (HRMS) and necessitates the use of the correct reference standard for accurate quantitation in multiple reaction monitoring (MRM) assays, as ion suppression and fragmentation patterns differ markedly between the mono- and di-glucuronide species .

Mono- vs. di-glucuronide MW
Head-to-head
Δ 176.13 g/mol
Enables unequivocal HRMS distinction; prevents MRM quantitation errors
Mono-glucuronide: 680.75 g/mol; di-glucuronide: 856.88 g/mol
Mass Spectrometry Metabolite Identification Quantitative Bioanalysis

Stability and Storage Requirements

Dipyridamole mono-O-β-D-glucuronide is characterized as a hygroscopic yellow solid with a melting point >144°C (decomposition) and requires storage at -20°C under inert atmosphere to maintain certified purity . These physicochemical properties contrast with dipyridamole parent drug, which is supplied as a crystalline solid with distinct storage recommendations, and inform appropriate handling protocols for laboratory procurement and inventory management .

Stability & storage
Class-level inference
Hygroscopic solid; storage at −20°C under inert atmosphere recommended
Procurement handling must maintain certified purity
Decomposition reported >144°C; differs from parent storage conditions
Reference Standard Handling Stability Studies Laboratory Procurement

Tissue Distribution: Mono- vs. Di-Glucuronide

In vivo studies in rabbits demonstrated that dipyridamole mono-O-β-D-glucuronide is the predominant glucuronide metabolite found in plasma and tissues, while dipyridamole di-glucuronide was detected exclusively in bile, indicating differential tissue distribution and transport pathways [1]. The plasma half-life of dipyridamole in rabbits was determined to be 75 minutes, with rapid clearance of the drug from tissues [2].

Tissue distribution
Head-to-head
Mono-glucuronide in plasma/tissue; di-glucuronide exclusively in bile (rabbit study)
Plasma PK research requires mono-glucuronide standard
Di-glucuronide relevant only for biliary excretion endpoint
Drug Metabolism Biliary Excretion Enterohepatic Recirculation

Dipyridamole Mono-O-β-D-glucuronide Applications


Bioanalytical Method Validation for Pharmacokinetics

Dipyridamole mono-O-β-D-glucuronide serves as the primary analytical reference standard for developing and validating HPLC-UV or LC-MS/MS methods to quantitate dipyridamole metabolites in human and animal plasma. As the predominant circulating glucuronide conjugate [1], its use as a certified calibrant ensures accurate determination of pharmacokinetic parameters (Cmax, AUC, t½) in clinical and preclinical studies [2].

Impurity Profiling and Quality Control

The compound is utilized as an impurity reference standard in pharmaceutical quality control laboratories for the identification and quantitation of dipyridamole mono-O-β-D-glucuronide as a potential degradation product or related substance in dipyridamole formulations [1]. Its certified purity (>90% HPLC) supports compliance with ICH guidelines for impurity testing in ANDA and DMF submissions [2].

BCRP Transporter DDI Studies

As a derivative of the BCRP inhibitor dipyridamole [1], the mono-O-β-D-glucuronide is employed as a reference compound in transporter assays (e.g., Caco-2 monolayer efflux studies, membrane vesicle uptake assays) to evaluate the potential for BCRP-mediated drug-drug interactions [2]. Its use enables discrimination between parent drug and metabolite contributions to transporter inhibition in physiologically based pharmacokinetic (PBPK) modeling.

Metabolite Identification and Structural Confirmation

Dipyridamole mono-O-β-D-glucuronide is employed as an authentic reference standard for confirming the identity of phase II metabolites generated in vitro (hepatocyte incubations, UGT enzyme assays) and in vivo [1]. Its distinct molecular weight (680.75 g/mol) and fragmentation pattern enable unambiguous identification via HRMS, distinguishing it from dipyridamole di-glucuronide (856.88 g/mol) and other related conjugates [2].

Application
Selection Property
Validation Focus
Bioanalytical method validation (PK research)
Certified purity, distinct retention behavior
Accuracy/precision in human plasma research matrices
Impurity profiling & pharmaceutical QC
Related substance reference, ICH-compatible documentation
Method validation documentation context for impurity testing
BCRP transporter DDI research
Metabolite of BCRP inhibitor; comparative transporter affinity
In vitro inhibition assay response context; parent-vs-metabolite interpretation
Metabolite identification & structural confirmation
Molecular weight distinction (mono- vs di-glucuronide)
HRMS fragmentation pattern review; UGT assay peak assignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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